molecular formula C14H14FNO2S B5771437 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide

4-fluoro-N-(2-methylbenzyl)benzenesulfonamide

Cat. No. B5771437
M. Wt: 279.33 g/mol
InChI Key: FKBKUEJPQICIEQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methylbenzyl)benzenesulfonamide, also known as FMBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMBS is a sulfonamide derivative that contains a fluorine atom, which makes it a valuable compound for medicinal and biochemical research.

Scientific Research Applications

4-fluoro-N-(2-methylbenzyl)benzenesulfonamide has several potential scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs. 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide has been shown to exhibit antitumor activity in vitro, making it a promising compound for the development of new cancer treatments. Additionally, 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide has been shown to have anticonvulsant and analgesic properties, which make it a potential candidate for the development of new pain medications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes, including acid-base balance and fluid secretion. By inhibiting carbonic anhydrase, 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide may disrupt these processes and lead to its observed pharmacological effects.
Biochemical and Physiological Effects
4-fluoro-N-(2-methylbenzyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide can inhibit the growth of cancer cells, suggesting its potential as an antitumor agent. Additionally, 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide in lab experiments is its high purity and stability, which makes it a reliable compound for research purposes. Additionally, the synthesis method for 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide is relatively simple and can be performed in a laboratory setting. However, one limitation of using 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide is its potential toxicity, which requires proper handling and disposal procedures.

Future Directions

There are several future directions for the research of 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide. One potential direction is the development of new cancer treatments based on 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide. Additionally, further research is needed to understand the mechanism of action of 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide and its potential applications in the treatment of other diseases. Furthermore, the development of new synthetic methods for 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide could lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion
In conclusion, 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide is a valuable compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to exhibit antitumor, anticonvulsant, and analgesic properties. Future research directions include the development of new cancer treatments, understanding the mechanism of action, and the development of new synthetic methods for 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide involves the reaction between 4-fluorobenzenesulfonyl chloride and 2-methylbenzylamine in the presence of a base. The reaction yields 4-fluoro-N-(2-methylbenzyl)benzenesulfonamide as a white solid with a high purity. The synthesis method is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

4-fluoro-N-[(2-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-4-2-3-5-12(11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBKUEJPQICIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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